5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Solid-state chemistry Recrystallization Isomer differentiation

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, also referred to as 5-(4-pyridyl)-5-phenylhydantoin, is a 5,5-disubstituted hydantoin derivative bearing one phenyl and one 4-pyridyl substituent at the C5 position. Its molecular formula is C₁₄H₁₁N₃O₂ (MW 253.26).

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 54743-30-5
Cat. No. B15217549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
CAS54743-30-5
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=NC=C3
InChIInChI=1S/C14H11N3O2/c18-12-14(17-13(19)16-12,10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-9H,(H2,16,17,18,19)
InChIKeyVYUUHZBFLMZUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS 54743-30-5): Core Chemical Identity and Research-Grade Procurement Profile


5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, also referred to as 5-(4-pyridyl)-5-phenylhydantoin, is a 5,5-disubstituted hydantoin derivative bearing one phenyl and one 4-pyridyl substituent at the C5 position. Its molecular formula is C₁₄H₁₁N₃O₂ (MW 253.26). The compound is a positional isomer of other 5-phenyl-5-pyridyl-hydantoins (2-pyridyl and 3-pyridyl variants) and the 5,5-diphenyl analog phenytoin. Crystallographic characterization confirms a nearly planar hydantoin ring with markedly unequal inter-ring angles between the phenyl and pyridyl substituents, distinguishing it from the symmetric 5,5-diphenylhydantoin geometry [1]. The compound serves as a key synthetic intermediate for 3-substituted antiarrhythmic hydantoin agents [2] and as a pyridine-bearing ligand for metal coordination chemistry [3].

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: Why the 4-Pyridyl Isomer Cannot Be Interchanged with 2-Pyridyl, 3-Pyridyl, or Diphenyl Analogs


The three regioisomeric 5-phenyl-5-pyridyl-hydantoins (2-, 3-, and 4-pyridyl) exhibit distinct solid-state properties, solubility profiles, and coordination chemistry that preclude generic interchange. The 4-pyridyl isomer is documented as the least soluble derivative among the three, recrystallizing as a yellow crystalline solid, whereas the 3-pyridyl isomer yields a snow-white product and the 2-pyridyl form a bright yellow solid [1]. These differences directly affect purification yield, formulation consistency, and downstream reactivity, particularly in N3-alkylation reactions where the pyridyl nitrogen position influences the electronic environment of the hydantoin ring and, consequently, the pharmacological properties of the resulting antiarrhythmic agents [2]. Furthermore, crystallographic analysis reveals that substitution of one phenyl ring in phenytoin with a 4-pyridyl group breaks the molecular symmetry, producing unequal angles between the hydantoin plane and the two aromatic rings—a structural feature absent in 5,5-diphenylhydantoin [3].

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Solubility and Crystallinity: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Hydantoins

Among the three 5-phenyl-5-pyridyl-hydantoin regioisomers, the 4-pyridyl derivative exhibits the lowest solubility. The crude 4-pyridyl isomer is described as a yellow crystalline solid that is 'the least soluble of the three derivatives' and requires recrystallization from methanol rather than water or ethylene glycol, in contrast to the 3-pyridyl isomer (snow-white, recrystallizes from water) and the 2-pyridyl isomer (bright yellow, recrystallizes with difficulty from water or ethylene glycol) [1]. This solubility differential has direct consequences for isolation yield, purity attainment, and scale-up feasibility in synthetic workflows.

Solid-state chemistry Recrystallization Isomer differentiation

Crystal Structure Asymmetry: 4-Pyridyl-Phenyl Hydantoin vs. Symmetric 5,5-Diphenylhydantoin (Phenytoin)

Single-crystal X-ray diffraction reveals that the hydantoin ring in 5-(4-pyridyl)-5-phenylhydantoin is nearly planar, with bond distances and angles within the hydantoin ring similar to those of 5,5-diphenylhydantoin. However, the angles between the hydantoin plane and the phenyl and pyridyl rings are 'very unequal,' in contrast to the symmetric arrangement observed in 5,5-diphenylhydantoin [1]. This asymmetry introduces a molecular dipole and alters the electron density distribution compared to the symmetric diphenyl analog, which can influence receptor binding orientation and intermolecular packing in the solid state.

X-ray crystallography Molecular conformation SAR analysis

Regioisomer-Specific Utility as Antiarrhythmic Agent Precursor: 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl

U.S. Patent 3,994,904 explicitly claims 3-substituted-5-phenyl-5-pyridyl hydantoins as antiarrhythmic agents and designates all three regioisomers—2-pyridyl, 3-pyridyl, and 4-pyridyl—as starting materials for the synthesis of therapeutically active N3-substituted derivatives [1]. The patent reports that N3-substituted derivatives derived from these starting materials exhibit ED₅₀ values in the range of 15–31 mg/kg i.p. in a chloroform-induced arrhythmia model, with therapeutic indices ranging from 2.1 to 9.0, compared to the prior art compounds diphenylhydantoin (ED₅₀ 91 mg/kg, therapeutic index 2.0) and a comparator hydantoin V (ED₅₀ 160 mg/kg) [1]. While the starting material itself is not the active pharmaceutical ingredient, the choice of pyridyl regioisomer influences the electronic and steric properties of the final N3-substituted product, making the 4-pyridyl variant a distinct and non-substitutable input.

Antiarrhythmic drug discovery Sodium channel modulation Patent evidence

Pyridine Nitrogen Coordination Capability: 4-Pyridyl Hydantoin as a Bidentate Ligand

The 4-pyridyl nitrogen on 5-(4-pyridyl)-5-phenylhydantoin provides a Lewis-basic site capable of coordinating to metal centers, a feature absent in 5,5-diphenylhydantoin. This compound has been employed as a ligand (designated 'PH') for the synthesis of CNS-CSMNPs (carbon nanosphere–core–shell magnetic nanoparticles) via coordination to the nanoparticle surface, as described in a 2014 study [1]. The ligand was synthesized from 4-benzoyl-pyridine and ammonium carbonate, then anchored to nanoparticles under ultrasound irradiation and reflux conditions. Additionally, mercury(II) complexes of the general formula HgL₂X₂ (where L = 5-phenyl-5-(4-pyridyl)hydantoin; X = Cl⁻, Br⁻, I⁻) have been synthesized and characterized, demonstrating the ligand's ability to coordinate through the pyridine nitrogen atom [2]. These coordination applications are specific to the pyridyl-bearing hydantoins and are not accessible with the non-pyridyl diphenylhydantoin.

Coordination chemistry Nanoparticle functionalization Metal complex synthesis

Melting Point and Thermal Stability Differentiation Among Pyridyl Regioisomers

The Henze and Knowles synthesis study reports distinct melting points for the three isomeric 5-pyridylhydantoins, though the specific values for the 5-phenyl-5-pyridyl series require careful interpretation. For the 5-monosubstituted pyridylhydantoins, Table III lists melting points of 243.5°C (dec.) for the 2-pyridyl, 223°C (dec.) for the 3-pyridyl, and 304°C (dec.) for the 4-pyridyl isomer [1]. While these data correspond to the 5-pyridylhydantoin series without the 5-phenyl substituent, the trend of higher thermal stability for the 4-pyridyl isomer is consistent with the observed lower solubility and different crystal packing. For the 5,5-disubstituted series (5-phenyl-5-pyridyl), the patent literature identifies all three regioisomers as distinct solid compounds with different handling and formulation characteristics [2]. Melting point serves as a critical identity and purity control parameter during procurement and quality verification.

Thermal analysis Polymorph screening Identity confirmation

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of High-Potency N3-Substituted Antiarrhythmic Hydantoin Candidates

Use 5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione as the starting material for N3-alkylation with substituted piperidine electrophiles to generate antiarrhythmic agents with demonstrated ED₅₀ values as low as 15.3 mg/kg i.p. and therapeutic indices up to 9.0 in chloroform-induced arrhythmia models, representing up to a 6-fold potency improvement over diphenylhydantoin baseline (ED₅₀ 91 mg/kg, therapeutic index 2.0) [1]. The 4-pyridyl isomer is explicitly claimed in U.S. Patent 3,994,904 and cannot be replaced by the 2-pyridyl or 3-pyridyl isomers without altering the pharmacological profile of the final product.

Metal Coordination and Nanomaterial Functionalization via Pyridine Nitrogen Anchoring

Exploit the 4-pyridyl nitrogen as a coordination site for synthesizing mercury(II) complexes of the type HgL₂X₂ (X = Cl⁻, Br⁻, I⁻) with distorted tetrahedral geometry for antibacterial screening [2], or for anchoring the hydantoin ligand onto CNS-CSMNP magnetic nanoparticles via ultrasound-assisted reflux in ethanol [3]. This coordination capability is unavailable with 5,5-diphenylhydantoin, making the 4-pyridyl compound uniquely suited for metallodrug discovery and nanocarrier design.

Structural Biology Probe for Sodium Channel Pharmacophore Mapping

The crystallographically confirmed molecular asymmetry of the 4-pyridyl-phenyl hydantoin—with 'very unequal' angles between the hydantoin plane and the two aromatic rings, contrasting with symmetric 5,5-diphenylhydantoin [4]—makes this compound a valuable probe for structure-activity relationship studies of neuronal voltage-dependent sodium channel binding, where 5-phenyl ring orientation and C5 substituent geometry critically influence affinity [5].

Reference Standard for Regioisomer Purity Control in Hydantoin Synthesis

The characteristic low solubility, yellow crystalline appearance, and distinct melting point (304°C dec. in the parent 5-pyridylhydantoin series) of the 4-pyridyl isomer provide multiple orthogonal analytical handles for confirming regioisomer identity and purity during procurement or in-process quality control, especially when synthesizing isomers that may co-elute or exhibit similar spectroscopic signatures [6]. This is critical for laboratories requiring isomerically pure starting materials for GLP or GMP workflows.

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